2-(2-Amino-1,3-thiazol-4-yl)acetamide
Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)acetamide (2-ATAM) is a synthetic organic compound with a broad range of applications in scientific research. It is a derivative of thiazole and has a molecular weight of 139.17 g/mol. The compound is commonly used in the synthesis of a variety of compounds and has been the subject of numerous studies due to its potential applications in biochemistry, medicine, and other fields.
Scientific Research Applications
Anti-Diabetic Agents
2-(2-Amino-1,3-thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their potential as anti-diabetic agents. A study found these compounds exhibit potent inhibitory potential against α-glucosidase enzyme, suggesting their use in diabetes management (Abbasi et al., 2020).
Optoelectronic Properties
The compound's derivatives have been used in the study of optoelectronic properties, particularly in the context of polythiophenes. These studies explore the potential applications in electronics and photonics (Camurlu & Guven, 2015).
Antimicrobial Activity
Novel sulphonamide derivatives of this compound have been synthesized and displayed notable antimicrobial activity. This indicates their potential use in developing new antimicrobial drugs (Fahim & Ismael, 2019).
Anticancer Properties
Several studies have investigated the anticancer properties of derivatives of this compound. These compounds have shown activity against various cancer cell lines, indicating their potential in cancer therapy (Ostapiuk, Matiychuk, & Obushak, 2015).
Anti-inflammatory and Antioxidant Compounds
Derivatives of this compound have also been evaluated for their anti-inflammatory and antioxidant activities, suggesting their use in treating inflammatory diseases and oxidative stress (Koppireddi et al., 2013).
Enzyme Inhibition for Drug Development
The compound and its derivatives have been used in enzyme inhibition studies which are crucial for drug development, particularly in targeting specific biological pathways (Kumar & Stec, 2011).
Future Directions
Thiazole derivatives, including “2-(2-Amino-1,3-thiazol-4-yl)acetamide”, have shown promising biological activities, suggesting potential for future research and development in pharmaceutical applications . Further studies could focus on exploring its potential uses in medical and pharmaceutical fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been associated with a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .
Mode of Action
It’s worth noting that thiazole derivatives have been shown to interact with various enzymes and receptors, leading to their inhibition or activation .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(2-Amino-1,3-thiazol-4-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes such as protein kinases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, where it can exert its effects .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHPUGMXEREVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427713 | |
Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220041-33-8 | |
Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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